

In Silico Docking Studies of (+)-Volkensiflavone: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: (+)-Volkensiflavone

Cat. No.: B1264819

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in silico docking studies of **(+)-Volkensiflavone**, a naturally occurring biflavonoid, with various protein targets. This document outlines detailed experimental protocols for molecular docking, summarizes quantitative binding affinity data, and visualizes the key signaling pathways potentially modulated by this compound. Due to the limited availability of specific docking data for **(+)-Volkensiflavone**, data for the closely related biflavonoid, amentoflavone, has been included as a representative example to illustrate the potential interactions and binding affinities.

Data Presentation: Quantitative Docking Results

The following table summarizes the binding affinities of Volkensiflavone and the related biflavonoid amentoflavone with various protein targets, as determined by in silico molecular docking studies. A lower binding energy value typically indicates a more stable and favorable interaction between the ligand and the protein.

Compound	Protein Target	PDB ID	Binding Affinity (kcal/mol)	Interacting Residues
Volkensiflavone	Pancreatic Lipase	Not Specified	-8.4	Not Specified
Amentoflavone	Porcine Pancreatic Elastase	Not Specified	-10.94	His57, Ser195 (Van der Waals)
Amentoflavone	SARS-CoV-2 Main Protease (Mpro)	Not Specified	-9.2	Not Specified
Amentoflavone	SARS-CoV-2 Spike Protein (RBD)	Not Specified	-9.0	Not Specified
Amentoflavone	SARS-CoV-2 RNA-dependent RNA polymerase (RdRp)	Not Specified	-9.9	Not Specified
Amentoflavone	Human Angiotensin-Converting Enzyme 2 (ACE2)	Not Specified	-11.6	Not Specified
Amentoflavone	Human Nuclear Factor-κB (NF-κB) p50	Not Specified	-9.6	Not Specified

Experimental Protocols: Molecular Docking of Biflavonoids

This section provides a detailed protocol for performing molecular docking studies of biflavonoids like **(+)-Volkensiflavone** with protein targets. This protocol is a generalized

workflow based on common practices in the field.[\[1\]](#)

1. Protein Preparation:

- Obtain Protein Structure: Download the 3D crystal structure of the target protein from a protein database such as the Protein Data Bank (PDB).
- Pre-processing: Remove water molecules, heteroatoms, and any co-crystallized ligands from the protein structure using software like UCSF Chimera or Discovery Studio.
- Add Hydrogens: Add polar hydrogen atoms to the protein structure.
- Assign Charges: Assign appropriate atomic charges (e.g., Kollman charges) to the protein atoms.
- Energy Minimization: Perform energy minimization of the protein structure to relieve any steric clashes.

2. Ligand Preparation:

- Obtain Ligand Structure: Obtain the 3D structure of **(+)-Volkensiflavone** from a compound database like PubChem.
- Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
- Define Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

3. Molecular Docking:

- Grid Box Generation: Define a grid box around the active site of the target protein. The size of the grid box should be sufficient to encompass the entire binding pocket.
- Docking Algorithm: Employ a suitable docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock.[\[1\]](#)
- Set Docking Parameters:

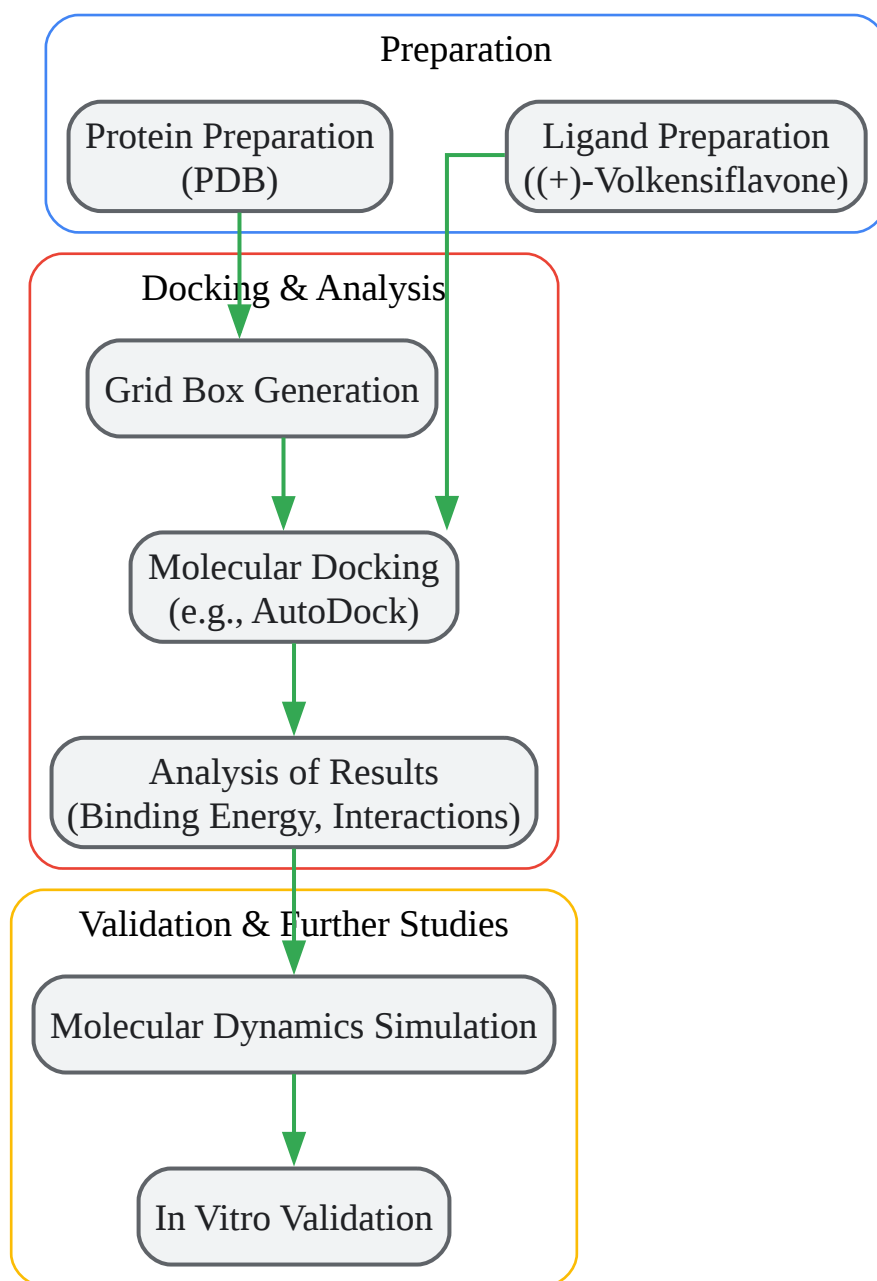
- Number of GA Runs: 100
- Population Size: 150
- Maximum Number of Energy Evaluations: 2,500,000
- Maximum Number of Generations: 27,000
- Execution: Run the docking simulation. The program will generate a series of possible binding poses of the ligand in the protein's active site.

4. Analysis of Results:

- Binding Energy: Analyze the docking results to identify the pose with the lowest binding energy.
- Interaction Analysis: Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds and hydrophobic interactions, using software like PyMOL or Discovery Studio.
- RMSD Calculation: If a co-crystallized ligand is available, calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental pose to validate the docking protocol.

Signaling Pathway and Workflow Visualizations

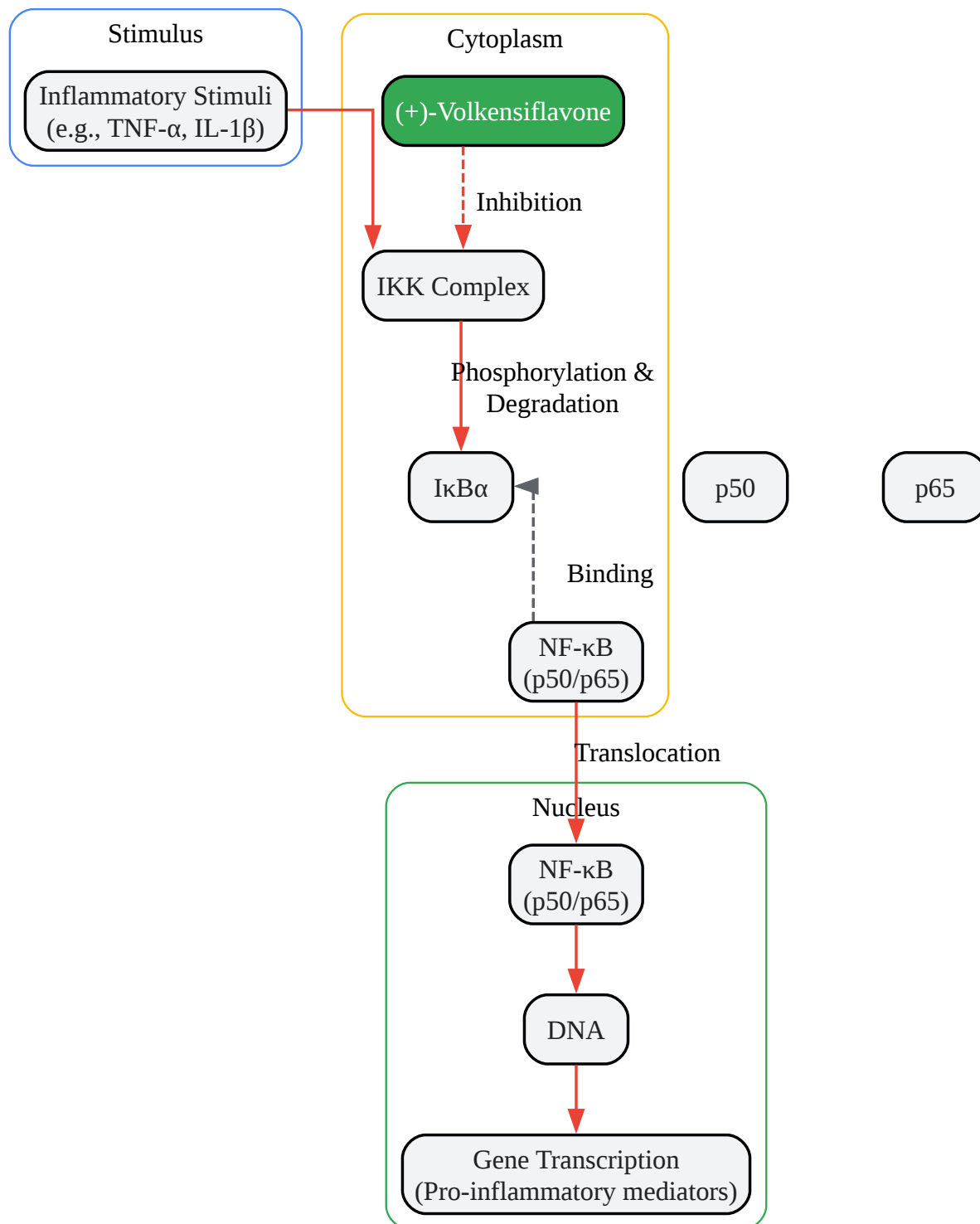
The following diagrams, created using the DOT language, illustrate a general experimental workflow for in silico screening and the key signaling pathways that are known to be modulated by flavonoids.

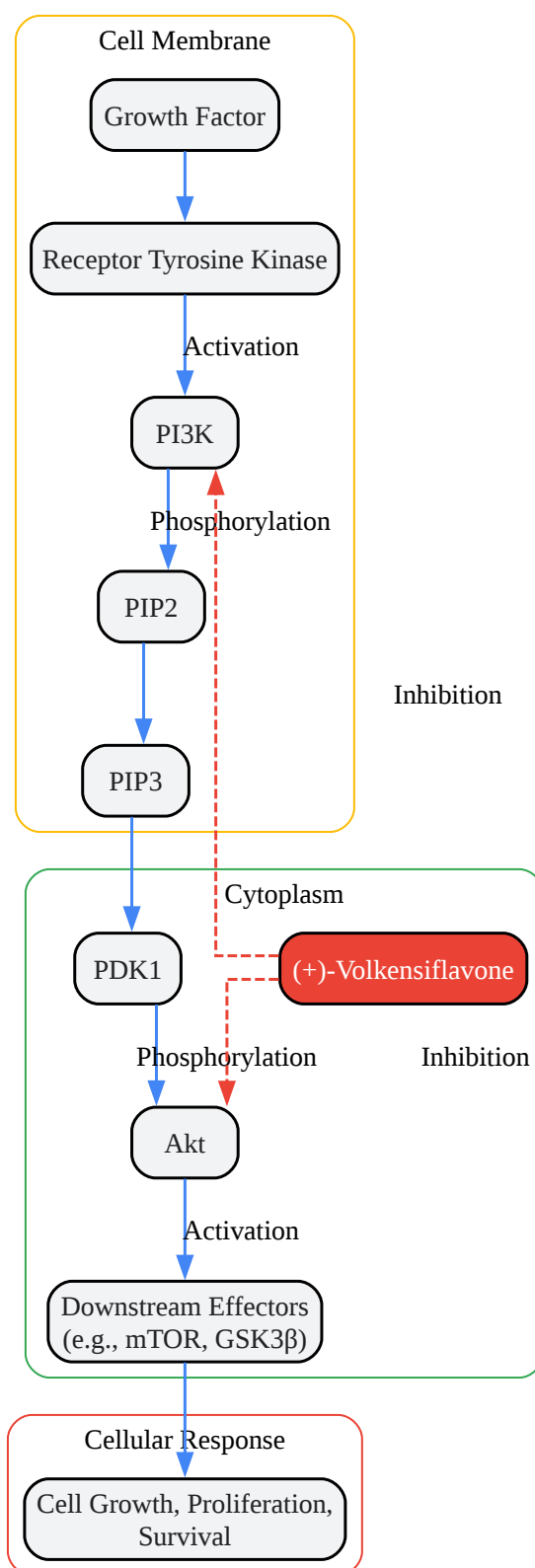


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A general workflow for in silico molecular docking studies.

Flavonoids have been reported to modulate various signaling pathways involved in cellular processes like inflammation and cell proliferation. The following diagrams illustrate the canonical NF- κ B and PI3K/Akt signaling pathways, which are potential targets of **(+)-Volkensiflavone**.





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References

- 1. Molecular docking analysis of flavonoids with AChE and BACE-1 - PMC [pmc.ncbi.nlm.nih.gov]
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